

Glycolaldehyde dimer CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycolaldehyde dimer

Cat. No.: B051511

[Get Quote](#)

Introduction

Glycolaldehyde, the simplest hydroxyaldehyde, exists in equilibrium between its monomeric and dimeric forms. The dimer, 2,5-dihydroxy-1,4-dioxane, is a stable, crystalline solid that serves as a versatile and important intermediate in various chemical syntheses.^{[1][2]} Its significance spans from fundamental prebiotic chemistry to the synthesis of complex pharmaceuticals, including HIV protease inhibitors.^{[3][4]} This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, key experimental protocols, and significant reaction pathways involving the **glycolaldehyde dimer**.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical compound is crucial for research and development. The following tables summarize the key chemical identifiers and physicochemical properties of the **glycolaldehyde dimer**.

Table 1: Chemical Identifiers for **Glycolaldehyde Dimer**

Identifier	Value
CAS Number	23147-58-2 [1] [5] [6]
IUPAC Name	1,4-dioxane-2,5-diol [6] [7]
Synonyms	2,5-Dihydroxy-1,4-dioxane, Hydroxyacetaldehyde dimer [1] [3]
Molecular Formula	C ₄ H ₈ O ₄ [1] [5]
Molecular Weight	120.10 g/mol [1] [5]
InChI	InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 [5] [7]
InChIKey	ATFVTAOSZBVGHC-UHFFFAOYSA-N [5] [7]
SMILES	OC1COC(O)CO1 [5] [6]
PubChem CID	186078 [6]
MDL Number	MFCD00012133 [5] [6]

Table 2: Physicochemical Properties of **Glycolaldehyde Dimer**

Property	Value
Physical Form	Crystalline solid [5]
Color	White
Melting Point	85 °C [4]
Solubility	Good solubility in water and polar solvents. [2] Soluble in DMSO (24 mg/mL). [8]
Storage Temperature	2-8°C [4]

Key Experimental Protocols

The **glycolaldehyde dimer** is utilized in several important synthetic procedures. Below are detailed methodologies for some of its key applications.

Synthesis of a Fused Bicyclic Tetrahydrofuran (bis-THF) Alcohol

Glycolaldehyde dimer is a precursor in the synthesis of a key structural moiety found in some HIV protease inhibitors.^{[3][4]} This protocol outlines a cycloaddition reaction with 2,3-dihydrofuran.

Objective: To synthesize a fused bicyclic tetrahydrofuran alcohol.

Materials:

- **Glycolaldehyde dimer** (2,5-dihydroxy-1,4-dioxane)
- 2,3-Dihydrofuran
- Chiral catalyst
- Anhydrous solvent (e.g., acetonitrile)
- Standard laboratory glassware for inert atmosphere reactions
- Purification apparatus (e.g., column chromatography)

Procedure:

- In a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the **glycolaldehyde dimer** in an appropriate anhydrous solvent.
- Add the chiral catalyst to the solution. The choice of catalyst is critical for the stereoselectivity of the reaction.
- Cool the reaction mixture to the optimal temperature as determined by the catalyst system.
- Slowly add 2,3-dihydrofuran to the reaction mixture.
- Allow the reaction to stir at the specified temperature for the required duration, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

- Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
- Extract the product with a suitable organic solvent.
- Dry the combined organic layers over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent in vacuo.
- Purify the crude product by column chromatography on silica gel to yield the fused bicyclic tetrahydrofuran alcohol.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization to Poly(2,5-dihydroxy-1,4-dioxane) (PDHDO)

Glycolaldehyde dimer can be polymerized to form a novel renewable thermoplastic polyacetal, PDHDO.^[9]

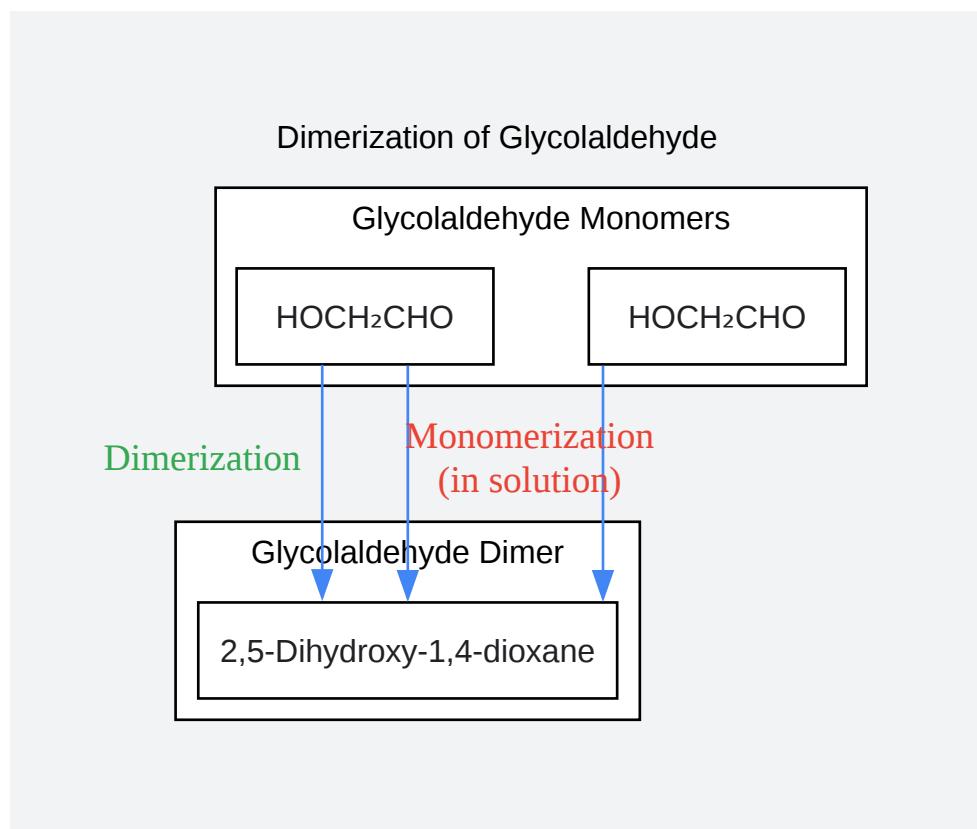
Objective: To synthesize poly(2,5-dihydroxy-1,4-dioxane) via catalytic polymerization.

Materials:

- **Glycolaldehyde dimer** (2,5-dihydroxy-1,4-dioxane, DHDO)
- Lewis acid catalyst (e.g., $\text{Sc}(\text{OTf})_3$) or a glycosylating agent (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
- Anhydrous acetonitrile
- Standard laboratory glassware for inert atmosphere reactions

Procedure using a Lewis Acid Catalyst:

- To a rigorously dried round-bottom flask, add the **glycolaldehyde dimer** (DHDO).
- Dissolve the DHDO in anhydrous acetonitrile under an inert atmosphere.

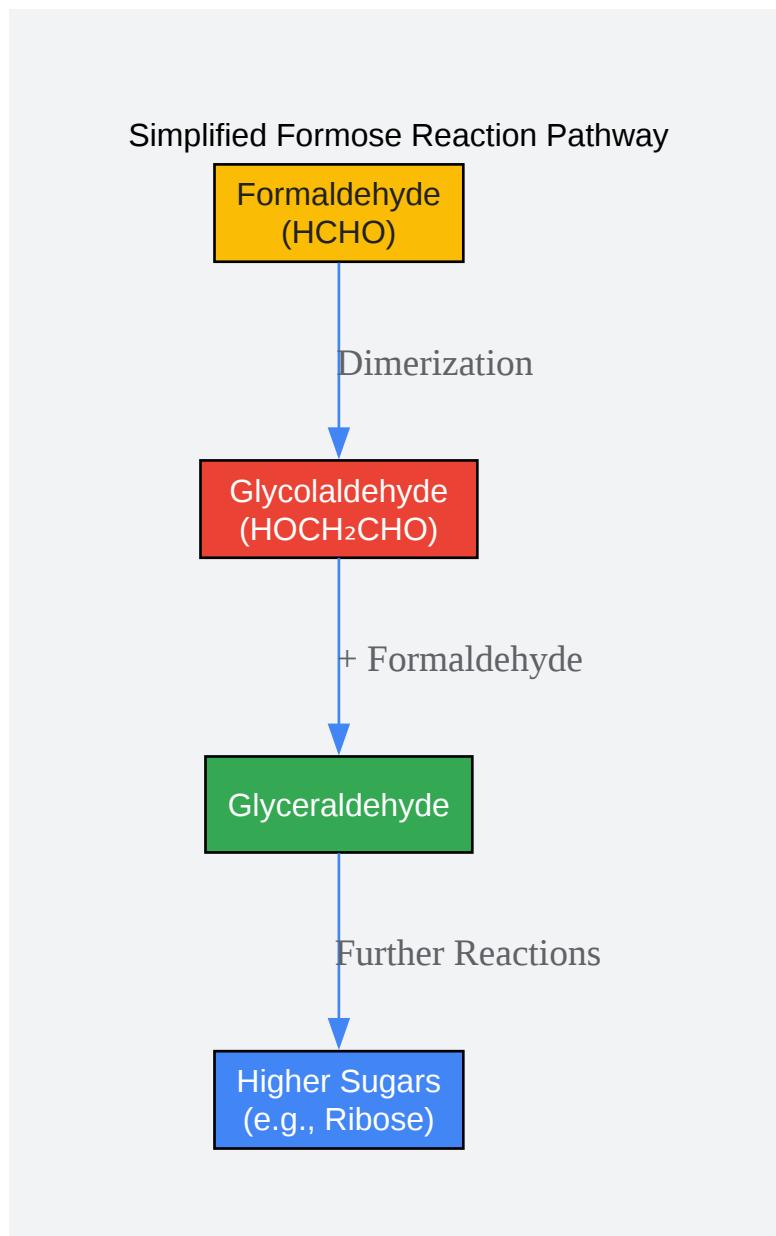

- Add the Lewis acid catalyst (e.g., scandium triflate) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating, as required by the specific catalyst.
- Monitor the polymerization by observing the increase in viscosity of the solution.
- After the desired reaction time, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
- Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
- Characterize the resulting polymer (PDHDO) by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and DSC to analyze its structure and thermal properties.^[9]

Signaling Pathways and Reaction Mechanisms

Glycolaldehyde and its dimer are involved in fundamental chemical processes, most notably the formose reaction, which is a plausible pathway for the abiotic synthesis of sugars.

Dimerization of Glycolaldehyde

Glycolaldehyde spontaneously dimerizes in solution to form the more stable cyclic compound, 2,5-dihydroxy-1,4-dioxane (DHDO).^[9]

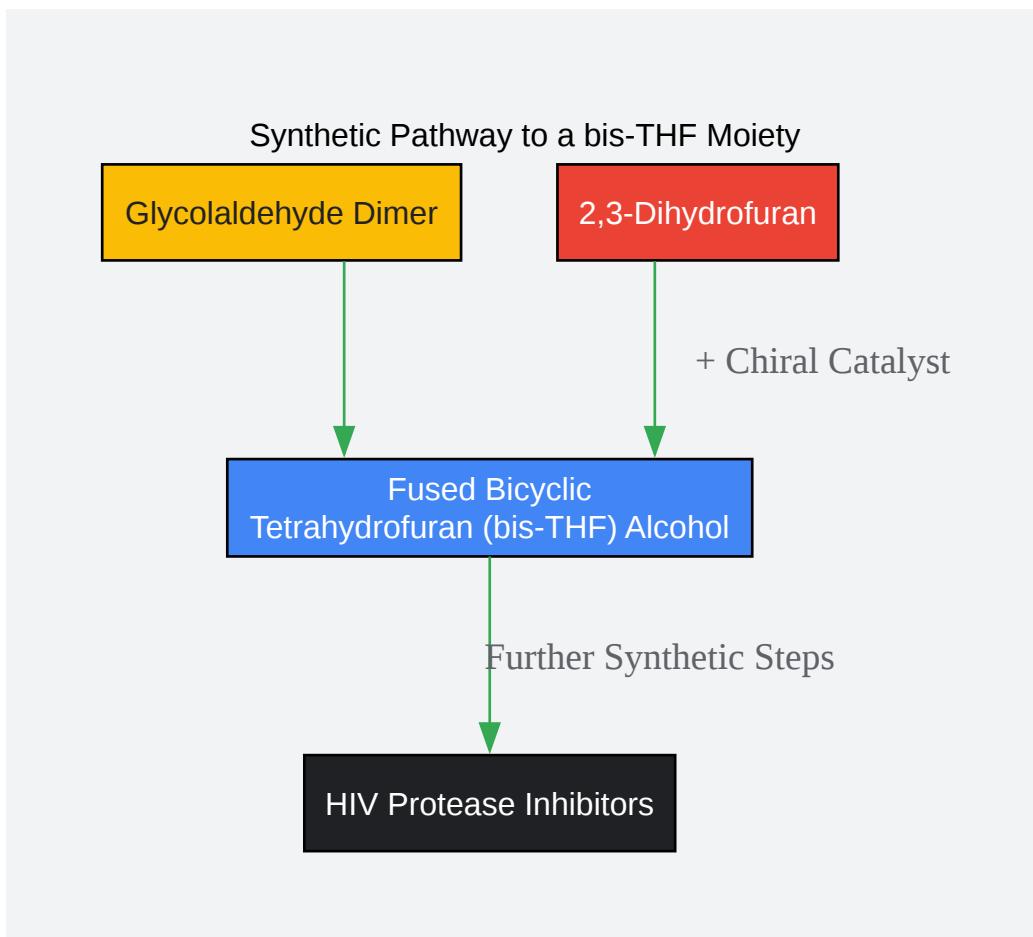


[Click to download full resolution via product page](#)

Caption: Spontaneous and reversible dimerization of glycolaldehyde.

The Formose Reaction

The formose reaction is the polymerization of formaldehyde to produce a mixture of sugars, with glycolaldehyde as a key intermediate.[1][5][10]



[Click to download full resolution via product page](#)

Caption: Key steps in the formose reaction.

Synthesis of a bis-THF Moiety for HIV Protease Inhibitors

The **glycolaldehyde dimer** is a starting material for the synthesis of complex heterocyclic structures used in drug development.

[Click to download full resolution via product page](#)

Caption: Use of **glycolaldehyde dimer** in synthesizing a key fragment of HIV protease inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Formose reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. scientificlabs.com [scientificlabs.com]

- 4. 乙醇醛二聚体 crystalline, mixture of stereoisomers. Melts between 80 and 90 °C depending on stereoisomeric composition | Sigma-Aldrich [sigmaaldrich.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Glycolaldehyde dimer | C4H8O4 | CID 186078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Glycolaldehyde - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Glycolaldehyde dimer CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051511#glycolaldehyde-dimer-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com